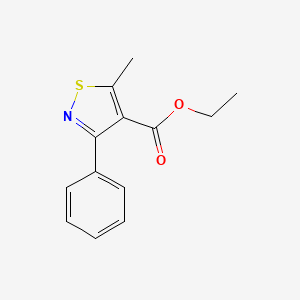

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGQKPGSXDIIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization of Benzoyl Chloride Oxime with Ethyl Acetoacetate

Method Overview:

This classical approach involves the condensation of benzoyl chloride oxime with ethyl acetoacetate under controlled pH conditions in ethanol. The reaction proceeds via nucleophilic attack of the oxime on benzoyl chloride, followed by cyclization to form the isothiazole ring.

Reaction Scheme:

$$

\text{Benzoyl chloride oxime} + \text{Ethyl acetoacetate} \rightarrow \text{5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester}

$$

- Solvent: Ethanol

- pH: Slightly basic to neutral (pH 7-8)

- Temperature: Reflux conditions (~80°C)

- Catalyst: No catalyst required, though acid or base catalysts can improve yield

- Well-established and straightforward

- Suitable for large-scale synthesis with proper control

- Requires careful pH control to prevent side reactions

- Moderate yields depending on reaction conditions

GIC (4+1) Annulation Initiated by Ammonium Acetate

Method Overview:

This modern, atom-economical method involves a one-pot cascade reaction where ammonium acetate acts as a nitrogen source, facilitating sequential imine formation, cyclization, and aerial oxidation to produce the isothiazole core.

Reaction Scheme:

$$

\text{α-Keto thioesters} + \text{Ammonium acetate} \rightarrow \text{Isothiazole derivatives}

$$

- Solvent: Ethanol or acetic acid

- Temperature: Mild heating (~60-80°C)

- Catalyst: Ammonium acetate (as nitrogen donor) and copper acetate (to promote cyclization)

Research Findings:

Recent studies have demonstrated that this method efficiently yields substituted isothiazoles, including the target compound, with high selectivity and minimal by-products.

Use of (3+2)-Heterocyclization of N-Substituted 3-Isothiazolones

Method Overview:

This approach involves the reaction of N-substituted 3-isothiazolones with suitable nucleophiles, such as amines or hydrazines, to form functionalized isothiazoles via heterocyclization.

Reaction Scheme:

$$

\text{N-Substituted 3-isothiazolones} + \text{Aromatic amines} \rightarrow \text{Functionalized isothiazoles}

$$

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Elevated (~100°C)

- Catalyst: Usually none, but metal salts can enhance yields

Research Findings:

This method allows for the introduction of various substituents at the 3-position, including phenyl groups, making it adaptable for synthesizing the target compound with specific substitutions.

Tandem Photoarylation and Photoisomerization of 2-Iodothiazole-5-carboxylic Acid Ethyl Ester

Method Overview:

A recent innovative method involves the tandem photochemical reactions of 2-iodothiazole derivatives, leading to the formation of phenyl-substituted isothiazoles via photoinduced arylation and isomerization.

Reaction Scheme:

$$

\text{2-Iodothiazole-5-carboxylic acid ethyl ester} \xrightarrow{\text{light}} \text{this compound}

$$

- Light source: UV or visible light

- Solvent: Acetonitrile or ethanol

- Temperature: Ambient or mild heating

Research Findings:

This method offers high regioselectivity and avoids rearrangements observed in other pathways, making it promising for synthesizing specific derivatives.

Data Table Summarizing Preparation Methods

| Method Number | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Benzoyl chloride oxime + Ethyl acetoacetate | Ethanol, pH control | Reflux, neutral pH | Simple, scalable | Moderate yield, side reactions possible |

| 2 | α-Keto thioesters + Ammonium acetate | Copper acetate | Mild heating, ethanol or acetic acid | High selectivity, atom-economical | Requires specific precursors |

| 3 | N-Substituted 3-isothiazolones | Aromatic amines | Elevated temperature, DMF or acetonitrile | Versatile, functional group tolerance | Longer reaction times |

| 4 | 2-Iodothiazole-5-carboxylic acid ethyl ester | Light (UV/visible) | Photochemical, ambient temperature | High regioselectivity | Requires photoreactors |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Alkaline Hydrolysis : Reaction with aqueous LiOH in THF/MeOH/H₂O (1:1:1) at room temperature cleaves the ester bond, producing 5-methyl-3-phenyl-isothiazole-4-carboxylic acid .

-

Acidic Hydrolysis : Treatment with HCl in ethanol under reflux conditions also generates the carboxylic acid .

Example Reaction :

Substitution Reactions

The ester group participates in nucleophilic acyl substitution reactions:

-

Amidation : Reaction with amines (e.g., benzylamine) in the presence of coupling agents like HBTU and DIPEA produces corresponding amides .

-

Transesterification : Treatment with alcohols (e.g., methanol) under acidic or basic conditions yields new esters .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Amidation | HBTU, DIPEA, DMF, rt, 1–2 days | 5-Methyl-3-phenyl-isothiazole-4-carboxamide |

| Transesterification | MeOH, H₂SO₄, reflux, 4 hours | Methyl ester derivative |

Oxidation and Reduction

The isothiazole ring and ester group exhibit redox activity:

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

-

Reduction : LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol.

Key Transformations :

Ring-Opening and Functionalization

The isothiazole ring can undergo ring-opening under harsh conditions:

-

Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at elevated temperatures cleaves the ring, forming thioamide intermediates .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl ring’s meta position .

Experimental Data :

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Nitro-5-methyl-isothiazole derivative |

| Ring Opening | H₂SO₄, 110°C, 6 hours | Thioamide intermediate |

Coupling Reactions

The carboxylic acid derivative (from hydrolysis) participates in cross-coupling reactions:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

-

Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms mixed anhydrides .

Example :

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H13N2O2S

Molecular Weight: 247.32 g/mol

Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

Medicinal Chemistry

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

- Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .

- Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules.

- Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .

- Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observations |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Potent activity against drug-susceptible strains |

| Minimal cytotoxicity to host cells | ||

| Anticancer | Various cancer cell lines | Modulates signaling pathways affecting growth |

Table 2: Synthesis Methods and Yields

| Reaction Type | Methodology | Yield (%) |

|---|---|---|

| Acylation | Solid support synthesis | 70 - 90 |

| Beta-lactam formation | Specific reactions with intermediates | High yield |

Case Study 1: Antitubercular Activity

Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .

Case Study 2: Anticancer Mechanisms

In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Features :

- The isoxazole ring adopts a syn-clinal conformation relative to the phenyl ring, with the carboxylic acid group (after hydrolysis) nearly coplanar to the heterocycle .

- Crystal packing is stabilized by O–H···O hydrogen bonds (forming dimers) and π-π interactions between phenyl rings (slippage distance: 1.284 Å), contributing to its solid-state stability .

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Phenyl vs.

- Amino Group (5-NH₂): The amino-substituted analog exhibits higher polarity, favoring solubility in aqueous systems compared to the hydrophobic phenyl derivative.

- Mesityl Group (241, 245, 247) : Bulky 2,4,6-trimethylphenyl substituents increase steric hindrance, reducing reactivity in ester reductions but enabling enantioselective synthesis .

Physicochemical Properties

- Solubility: Phenyl and mesityl groups reduce water solubility compared to methyl or amino substituents.

- Thermal Stability : The mesityl derivatives (241, 245, 247) exhibit higher melting points due to enhanced van der Waals interactions .

Biological Activity

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 247.32 g/mol

Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.

- Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.

- Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and its derivatives:

Case Studies and Research Findings

-

Antitubercular Activity:

- A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.

- Anticancer Properties:

- Antiviral Research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.